molecular formula C22H26N2O2S2 B15078798 (3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15078798
M. Wt: 414.6 g/mol
InChI Key: KAXNRFCGEKWORA-HNENSFHCSA-N
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Description

The compound “(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one” belongs to a class of indole-thiazolidinone hybrids, which are structurally characterized by a 1,3-thiazolidin-4-one core fused with an indole moiety. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .

Properties

Molecular Formula

C22H26N2O2S2

Molecular Weight

414.6 g/mol

IUPAC Name

(5Z)-3-(2-ethylhexyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N2O2S2/c1-4-7-10-15(6-3)14-24-21(26)19(28-22(24)27)18-16-11-8-9-12-17(16)23(13-5-2)20(18)25/h5,8-9,11-12,15H,2,4,6-7,10,13-14H2,1,3H3/b19-18-

InChI Key

KAXNRFCGEKWORA-HNENSFHCSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC=C)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC=C)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

The thiazolidinone ring is then introduced through a cyclization reaction involving a thiourea derivative and an α-halo ketone

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the cyclization step, as well as the use of more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The allyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted allyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole core may interact with aromatic amino acids in proteins, while the thiazolidinone ring could form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Key Observations :

  • The allyl group on the indole nitrogen may offer reactivity (e.g., via Michael addition) distinct from methyl () or hydrogen () substituents .

Physicochemical Properties

While explicit data for the target compound are lacking, inferences can be drawn from analogs:

Property Target Compound (Inferred) (Butyl Derivative) (Furylmethyl Derivative) (Cyclohexyl Derivative)
Molecular Weight ~465 g/mol (estimated) ~400 g/mol ~376 g/mol ~388 g/mol
Lipophilicity (LogP) High (branched alkyl chain) Moderate (C4 chain) Moderate (polar furan) High (bulky cyclohexyl)
Solubility Low in water Low Moderate (polar groups) Very low

Key Observations :

  • The 2-ethylhexyl group likely increases hydrophobicity, reducing aqueous solubility but improving lipid bilayer penetration .
  • Polar substituents (e.g., furan in ) enhance solubility compared to purely aliphatic analogs .

Data Tables

Table 1. Structural Comparison of Key Analogs

Compound Thiazolidinone Substituent Indole Substituent Molecular Formula (Estimated) Reference
Target Compound 2-Ethylhexyl Allyl C₂₂H₂₇N₃O₂S₂
Prop-2-enyl Butyl C₁₉H₂₀N₂O₂S₂
2-Furylmethyl H C₁₆H₁₂N₂O₃S₂
Cyclohexyl Methyl C₁₉H₂₀N₂O₂S₂

Biological Activity

The compound (3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a thiazolidinone moiety, which is known for diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this compound, drawing from various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H27ClN2O2S2C_{26}H_{27}ClN_2O_2S_2, with a molecular weight of 499.1 g/mol. The IUPAC name is (5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one. The presence of various functional groups suggests that it may interact with multiple biological targets.

PropertyValue
Molecular FormulaC26H27ClN2O2S2C_{26}H_{27}ClN_2O_2S_2
Molecular Weight499.1 g/mol
IUPAC Name(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Antimicrobial Properties

Research indicates that compounds containing thiazolidinone structures exhibit significant antimicrobial activity. Preliminary studies suggest that (3Z)-1-Allyl... may inhibit the growth of various bacterial strains and fungi. For instance, a recent study evaluated its antifungal activity against several strains of phytopathogenic fungi, revealing promising results with effective concentrations in the low microgram range .

Antiviral Activity

The potential antiviral properties of this compound are under investigation. The thiazolidinone derivatives have been noted for their ability to inhibit viral replication in vitro. Further studies are needed to elucidate the specific mechanisms involved and the efficacy against different viral pathogens.

Anticancer Activity

The anticancer potential of (3Z)-1-Allyl... has been highlighted in several studies. One study demonstrated that derivatives of thiazolidinones can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The mechanisms identified include modulation of apoptotic pathways, where compounds increased pro-apoptotic proteins while decreasing anti-apoptotic proteins .

The mechanism by which (3Z)-1-Allyl... exerts its biological effects is thought to involve interaction with specific enzymes or receptors within cells. The thiazolidinone moiety may play a crucial role in these interactions, influencing pathways related to cell growth and apoptosis. Additionally, the presence of alkyl groups may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Case Studies

  • Antifungal Activity Evaluation
    • A study assessed the antifungal efficacy of several thiazolidinone derivatives against Alternaria solani and Phoma lingam, finding that certain derivatives had EC50 values as low as 0.85 µg/mL .
  • Anticancer Mechanism Investigation
    • In vitro tests on MCF-7 cells showed that compound 4c from a related series induced apoptosis through mitochondrial pathways, evidenced by increased levels of active caspases .

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